2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate
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Overview
Description
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate is a complex organic compound with a molecular formula of C32H35NO6. This compound is known for its unique structural features, which include a xanthene core and methoxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate involves multiple steps. One common synthetic route includes the reaction of 3,3,6,6-tetramethyl-1,8-dioxo-octahydro-xanthene with 2-methoxy-4-hydroxybenzaldehyde under specific conditions to form the intermediate. This intermediate is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The xanthene core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-octahydro-xanthen-9-yl)phenyl acetate
- 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-octahydro-xanthen-9-yl)phenyl dimethylcarbamate
Compared to these compounds, 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methoxybenzoate exhibits unique properties due to the presence of the methoxybenzoate moiety, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C32H34O7 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C32H34O7/c1-31(2)14-21(33)28-25(16-31)38-26-17-32(3,4)15-22(34)29(26)27(28)18-10-11-23(24(13-18)37-6)39-30(35)19-8-7-9-20(12-19)36-5/h7-13,27H,14-17H2,1-6H3 |
InChI Key |
GLWPMYZXGOWMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC(=O)C5=CC(=CC=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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